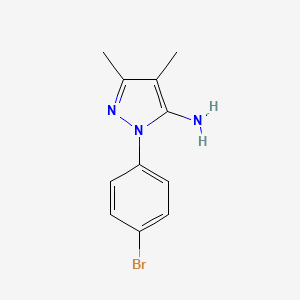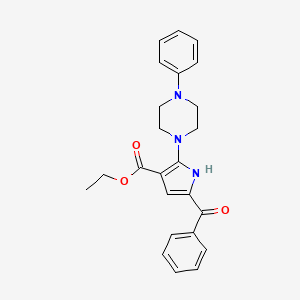
ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate” is a complex organic molecule that contains several functional groups, including a benzoyl group, a phenylpiperazine group, and a pyrrole group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), attached to a benzoyl group (a benzene ring attached to a carbonyl group), a phenylpiperazine group (a phenyl ring attached to a piperazine ring), and an ethyl ester group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the benzoyl, phenylpiperazine, and pyrrole groups could make it reactive towards electrophilic aromatic substitution, nucleophilic addition, and other types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have been studying the synthesis and characterization of pyrrole derivatives due to their significance as precursors in the synthesis of various heterocyclic compounds. For instance, Singh et al. (2013) synthesized a novel hydrazide-hydrazone of pyrrole, characterized it using spectroscopy methods (FT-IR, 1H NMR, UV–Vis, and DART Mass), and performed quantum chemical calculations to analyze its structure and potential applications (Singh, R. N., Kumar, Amit, Tiwari, R. K., & Rawat, Poonam, 2013). Similarly, another study by Singh et al. (2014) on a related pyrrole-containing chalcone highlighted its dimer formation in the solid state, analyzed through experimental and theoretical vibrational studies, suggesting its use as a non-linear optical (NLO) material (Singh, R. N., Rawat, Poonam, & Sahu, S., 2014).
Heterocyclic Compound Synthesis
The compound's application extends to the synthesis of heterocyclic compounds, demonstrating its versatility in organic synthesis. Aliev et al. (1995) examined the reaction of 5-phenyl-2,3-dihydro-2,3-furandione with ethyl 3-benzylamino-2-butenoate, leading to the formation of ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate, further confirming its structure via X-ray analysis (Aliev, Z. G., Shurov, S., Pavlova, E., Andreichikov, Y., & Atovmyan, L., 1995).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-30-24(29)20-17-21(22(28)18-9-5-3-6-10-18)25-23(20)27-15-13-26(14-16-27)19-11-7-4-8-12-19/h3-12,17,25H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLCOMRPDAUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C(=O)C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide](/img/structure/B2953730.png)

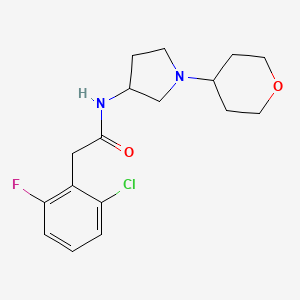

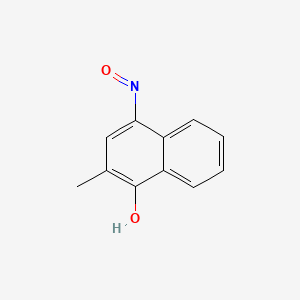
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)propanamide](/img/structure/B2953740.png)
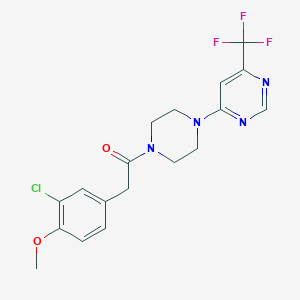
![2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2953743.png)
![2-imino-1-(3-morpholinopropyl)-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2953744.png)

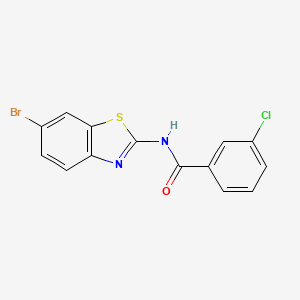
![2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2953748.png)
![5-Bromo-2-chlorothieno[2,3-b]pyridine](/img/structure/B2953750.png)
